Aggreceride A

Platelet aggregation Thrombin Antithrombotic

Platelet signaling studies require inhibitors with defined stereochemistry and agonist selectivity. Generic compounds lacking stereochemical certification or exhibiting broad-spectrum activity introduce experimental confounders. Aggreceride A-a stereochemically defined (12S,2′R) platelet aggregation inhibitor-provides: • 81-92% inhibition of thrombin-induced aggregation (25-50 μg/mL) while sparing collagen-mediated pathways. • Selective inhibition of ADP-, arachidonic acid-, and PAF-induced aggregation; preserves collagen signaling for internal control. • Authenticated stereochemistry validated against synthetic diastereomers for batch-to-batch reproducibility. Natural product from Streptomyces sp. OM-3209. Research use only.

Molecular Formula C18H36O4
Molecular Weight 316.5 g/mol
CAS No. 19207-26-2
Cat. No. B093251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAggreceride A
CAS19207-26-2
Synonymsaggreceride A
Molecular FormulaC18H36O4
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C18H36O4/c1-3-16(2)12-10-8-6-4-5-7-9-11-13-18(21)22-15-17(20)14-19/h16-17,19-20H,3-15H2,1-2H3/t16-,17+/m0/s1
InChIKeyHLQJYDUSPITBCP-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aggreceride A: Chemical Identity and Procurement


Aggreceride A (CAS 19207-26-2) is a microbial glyceride derivative classified as (2R)-2,3-dihydroxypropyl (12S)-12-methyltetradecanoate, with the molecular formula C18H36O4 and molecular weight 316.48 g/mol . The compound was originally isolated from the fermentation broth of Streptomyces sp. strain OM-3209 and is recognized in authoritative databases as a platelet aggregation inhibitor [1]. As a natural product with defined stereochemistry at both the C12 (S-configuration) and glycerol C2 (R-configuration) positions, Aggreceride A represents a research-grade compound supplied for experimental use only, not for diagnostic or therapeutic applications .

Aggreceride A: Substitution Risks and Reproducibility


Substitution of Aggreceride A with in-class platelet aggregation inhibitors or structurally related glycerides without stereochemical verification introduces significant experimental confounders. Aggreceride A possesses defined stereochemistry—(12S, 2′R) configuration—that is critical for biological activity; synthetic studies have demonstrated that its four diastereomers exhibit differential platelet aggregation inhibitory profiles [1]. Furthermore, the compound's distinctive agonist-selectivity profile—potent inhibition of thrombin-, ADP-, arachidonic acid-, and PAF-induced aggregation contrasted with markedly reduced activity against collagen-induced aggregation—is not replicated by broad-spectrum platelet inhibitors such as staurosporine, which shows a divergent induction-pathway inhibition pattern [2][3]. Procurement of unverified generic glycerides lacking stereochemical certification or agonist-specific activity validation therefore compromises experimental reproducibility and invalidates cross-study comparisons.

Aggreceride A: Comparative Evidence


Inhibition of Thrombin-Induced Aggregation

Aggreceride A demonstrates concentration-dependent inhibition of thrombin-induced platelet aggregation, with 81% inhibition at 25 μg/mL and 92% inhibition at 50 μg/mL . This contrasts with staurosporine, a well-characterized Streptomyces-derived platelet aggregation inhibitor, which shows no effect on thrombin-induced platelet aggregation under comparable in vitro conditions [1].

Platelet aggregation Thrombin Antithrombotic

Agonist-Selectivity Profile

Aggreceride A exhibits a distinct agonist-selectivity profile, showing inhibitory activity against aggregation induced by ADP, arachidonic acid, and platelet-activating factor (PAF), but is markedly less active against collagen-induced aggregation . In contrast, staurosporine strongly inhibits both collagen-induced aggregation (IC50 = 3.4 μM) and ADP-induced aggregation (IC50 = 11.6 μM) [1].

Platelet activation Agonist selectivity Thrombosis

Stereochemistry-Dependent Activity

Synthetic studies have produced all four diastereomers of Aggreceride A, demonstrating that platelet aggregation inhibitory activity is stereochemistry-dependent [1]. This stereochemical specificity is not observed in structurally simpler glycerides lacking defined chiral centers, such as generic 2,3-dihydroxypropyl esters of fatty acids.

Stereochemistry Structure-activity relationship Diastereomer

Microbial Origin and Biosynthetic Context

Aggreceride A is a natural product isolated from Streptomyces sp. OM-3209 fermentation broth, with a well-documented biosynthetic origin [1]. This contrasts with purely synthetic platelet aggregation inhibitors such as PI-200 and PI-201 (IC50 = 380 μM and 710 μM against ADP-induced aggregation, respectively) [2], which lack the natural product context for biosynthesis and secondary metabolite studies.

Natural product Streptomyces Biosynthesis

Aggreceride A: Research Applications


Selective Thrombin Pathway Inhibition

Investigators studying thrombin-specific platelet activation cascades should select Aggreceride A over broad-spectrum inhibitors like staurosporine. The compound demonstrates 81-92% inhibition of thrombin-induced aggregation at 25-50 μg/mL while leaving other pathways differentially affected . This contrasts with staurosporine, which lacks any effect on thrombin-induced aggregation [1], enabling pathway-isolation experimental designs where thrombin-mediated signaling is the primary variable of interest.

Agonist-Specific Mechanistic Dissection

Aggreceride A is the preferred reagent for experiments requiring inhibition of ADP-, arachidonic acid-, and PAF-mediated aggregation while preserving collagen-induced aggregation as an internal control . This unique selectivity profile is not available from inhibitors such as staurosporine, which potently inhibits collagen-induced aggregation (IC50 = 3.4 μM) [1], making Aggreceride A essential for pathway-specific mechanistic studies where collagen signaling must remain unperturbed.

Structure-Activity Relationship Studies

Researchers investigating the role of stereochemistry in glyceride-mediated biological activity require authenticated Aggreceride A with defined (12S, 2′R) configuration as a reference standard. Published synthetic work has demonstrated that all four diastereomers exhibit differential platelet aggregation inhibitory activity . Procurement of stereochemically verified Aggreceride A—rather than racemic or uncharacterized glyceride mixtures—is essential for reproducible structure-activity relationship studies and chiral chromatography method development.

Streptomyces Biosynthesis and Metabolism

Aggreceride A serves as a characterized natural product standard for studies of Streptomyces sp. OM-3209 secondary metabolism and fermentation optimization . Unlike synthetic platelet aggregation inhibitors, Aggreceride A provides a natural product context for investigations of microbial biosynthetic gene clusters, fermentation condition optimization, and comparative metabolomics of Streptomyces strains. Its documented origin from a specific Streptomyces strain [1] enables traceable biosynthetic studies not possible with purely synthetic comparators.

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